molecular formula C10H16BNO2 B14069042 (2-(tert-Butyl)-5-methylpyridin-3-yl)boronic acid

(2-(tert-Butyl)-5-methylpyridin-3-yl)boronic acid

Cat. No.: B14069042
M. Wt: 193.05 g/mol
InChI Key: NSTQBPRLMUQQAJ-UHFFFAOYSA-N
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Description

(2-(tert-Butyl)-5-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butyl)-5-methylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butyl)-5-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Alcohols or phenols.

    Substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(tert-Butyl)-5-methylpyridin-3-yl)boronic acid is unique due to its specific structural features, such as the tert-butyl and methyl groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. These structural attributes make it a valuable compound for designing specialized molecules and studying reaction mechanisms.

Properties

Molecular Formula

C10H16BNO2

Molecular Weight

193.05 g/mol

IUPAC Name

(2-tert-butyl-5-methylpyridin-3-yl)boronic acid

InChI

InChI=1S/C10H16BNO2/c1-7-5-8(11(13)14)9(12-6-7)10(2,3)4/h5-6,13-14H,1-4H3

InChI Key

NSTQBPRLMUQQAJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1C(C)(C)C)C)(O)O

Origin of Product

United States

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